4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide
Overview
Description
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a dioxathiolane ring with a chloroethyl substituent
Mechanism of Action
Target of Action
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide, also known as Cyclophosphamide , is primarily used as a chemotherapy agent and to suppress the immune system . It is used to treat various types of cancer including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . The primary targets of this compound are rapidly dividing cells, such as cancer cells .
Mode of Action
Cyclophosphamide belongs to the alkylating agent and nitrogen mustard family of medications . It is believed to work by interfering with the duplication of DNA and the creation of RNA . This interference prevents the cancer cells from dividing and growing, thereby slowing or stopping the growth of cancer.
Biochemical Pathways
The main active metabolite of Cyclophosphamide is 4-hydroxycyclophosphamide . Most of the 4-hydroxycyclophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to make carboxyphosphamide . This process disrupts the normal cellular pathways, leading to the acquisition of tumoral capabilities .
Pharmacokinetics
Cyclophosphamide is well absorbed when taken orally, with a bioavailability of over 75% . It is metabolized in the liver and has a half-life of 3-12 hours . The compound is excreted through the kidneys . The metabolism of Cyclophosphamide results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration .
Result of Action
The result of Cyclophosphamide’s action is the slowing or stopping of cancer cell growth . It can also lead to several side effects, including low white blood cell counts, loss of appetite, vomiting, hair loss, and bleeding from the bladder . Other severe side effects include an increased future risk of cancer, infertility, allergic reactions, and pulmonary fibrosis .
Action Environment
The efficacy and stability of Cyclophosphamide can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and action. Additionally, individual patient factors such as age, gender, genetic factors, and overall health status can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6 . The cytotoxic effect of Cyclophosphamide is caused by alkylation reaction of these drugs with DNA and proteins inhibiting the cell proliferation .
Cellular Effects
Cyclophosphamide has been shown to have a profound impact on various types of cells and cellular processes . As a chemotherapy agent, it is used to treat lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . It is also used to suppress the immune system in conditions like nephrotic syndrome, granulomatosis with polyangiitis, and following organ transplant .
Molecular Mechanism
Cyclophosphamide is believed to work by interfering with the duplication of DNA and the creation of RNA . It cross-links DNA, causes strand breakage, and induces mutations . Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity .
Temporal Effects in Laboratory Settings
The effects of Cyclophosphamide can change over time in laboratory settings . It is used in esterification reactions for cyclic phosphate synthesis, also reacts with phenyl grignard reagents
Dosage Effects in Animal Models
The effects of Cyclophosphamide can vary with different dosages in animal models . High doses can lead to haematological toxicity, neurotoxicity and nephrotoxicity
Metabolic Pathways
Cyclophosphamide is involved in several metabolic pathways . It is metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide typically involves the reaction of 2-chloroethanol with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxathiolane ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The chloroethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives
Scientific Research Applications
4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-Chloroethyl)-1,3,2-dioxathiolane 2-oxide include:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group.
Melphalan: Another chemotherapeutic agent with structural similarities.
Ifosfamide: A compound used in cancer treatment with a related mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its unique dioxathiolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-chloroethyl)-1,3,2-dioxathiolane 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-2-1-4-3-7-9(6)8-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXQMWFXAIUQON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)O1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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